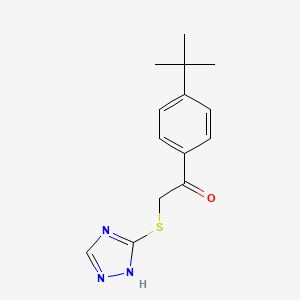

![molecular formula C15H15ClN2O3S2 B2933766 Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 321431-05-4](/img/structure/B2933766.png)

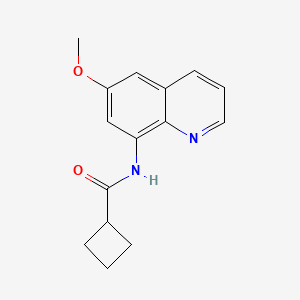

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C15H15ClN2O3S2 . It has a molecular weight of 354.88 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized and characterized a range of thiadiazole derivatives, including those related to Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate, aiming to explore their structural properties and potential applications. For instance, the synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were studied, highlighting their anti-tobacco mosaic virus activity, showcasing the compound's relevance in antiviral research (Chen et al., 2010). Similarly, new approaches for the synthesis of 1,3,4-thiadiazole and 1,2,4-triazole derivatives with antimicrobial activity were explored, demonstrating high activities against various microbial strains, indicating their potential in antimicrobial applications (Wardakhan & El-Sayed, 2009).

Antimicrobial and Antiviral Properties

The research also extends to the antimicrobial and antiviral properties of thiadiazole derivatives. For example, compounds synthesized from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting the therapeutic potential of these compounds (Sah et al., 2014).

Potential in Material Science and Catalysis

Some studies have also delved into the potential of thiadiazole derivatives in material science and catalysis. For instance, the synthesis and characterization of new 5-(cyclohexylsulfanyl)-4-aryl-1,2,3-selena/thiadiazoles from α-sulfanyl semicarbazones, indicating their potential application in the development of new materials with unique properties (Saravanan et al., 2008).

Docking Studies and Structural Analyses

Docking studies and crystal structure analyses of thiadiazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into their molecular interactions and potential as COX-2 inhibitors, showcasing their relevance in drug discovery and development (Al-Hourani et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation. More research is needed to elucidate the specific pathways affected by this compound.

Eigenschaften

IUPAC Name |

cyclohexyl 5-(4-chlorophenyl)sulfinylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S2/c16-10-6-8-12(9-7-10)23(20)15-13(17-18-22-15)14(19)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGWVIEMYJBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

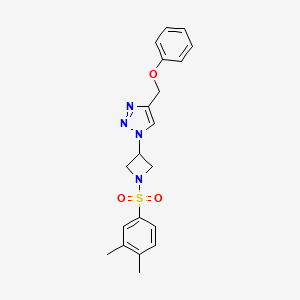

![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

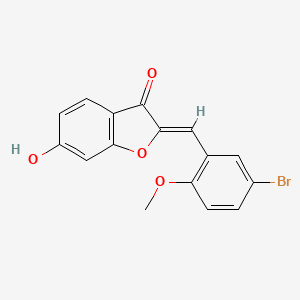

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

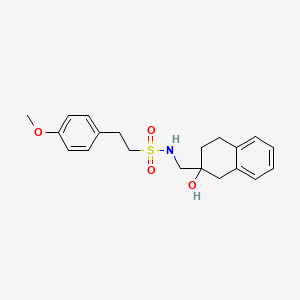

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)